N-{[5-(4-bromophenyl)furan-2-yl]methyl}-2-ethyl-2H-tetrazol-5-amine
Description
Properties
Molecular Formula |
C14H14BrN5O |
|---|---|
Molecular Weight |
348.20 g/mol |
IUPAC Name |
N-[[5-(4-bromophenyl)furan-2-yl]methyl]-2-ethyltetrazol-5-amine |
InChI |
InChI=1S/C14H14BrN5O/c1-2-20-18-14(17-19-20)16-9-12-7-8-13(21-12)10-3-5-11(15)6-4-10/h3-8H,2,9H2,1H3,(H,16,18) |
InChI Key |
BMFLNFCAFXSYSP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1N=C(N=N1)NCC2=CC=C(O2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Alkylation for Furan Functionalization
The furan ring is functionalized via Friedel-Crafts alkylation using 4-bromobenzoyl chloride and furan derivatives. Key steps include:
Introduction of the Methylamine Side Chain
The methylamine group is introduced via bromination followed by nucleophilic substitution:
-
Bromination : Treat 5-(4-bromophenyl)furan-2-carbaldehyde with PBr₃ to form 5-(4-bromophenyl)furan-2-ylmethyl bromide.
-
Amination : React the bromide with aqueous ammonia or benzylamine under reflux in THF.
Synthesis of 2-Ethyl-2H-tetrazol-5-amine
Cycloaddition Approach Using Sodium Azide
The tetrazole ring is synthesized via [3+2] cycloaddition between nitriles and sodium azide:
N-Ethylation of 5-Aminotetrazole
The ethyl group is introduced via alkylation:
-
Reagents : 5-Aminotetrazole, ethyl bromide, K₂CO₃ (base).
-
Conditions : DMSO solvent, 60°C for 6 hours.
-
Yield : 78% after recrystallization in ethanol.
Coupling of Subunits to Form the Target Compound
Nucleophilic Alkylation
The furan-methylamine and tetrazole-ethylamine subunits are coupled using a Mitsunobu reaction:
Reductive Amination Alternative
An alternative pathway employs reductive amination:
Optimization Strategies
Ultrasound-Assisted Synthesis
Adopting ultrasound irradiation (25 kHz, 250 W) reduces reaction times by 50% and improves yields by 15–20%. For example, the cycloaddition step completes in 6 hours instead of 12 under ultrasound.
Catalytic Enhancements
-
InCl₃ Catalysis : Using 20 mol% InCl₃ in ethanol enhances cycloaddition efficiency (yield: 95%).
-
Microwave Assistance : Microwave heating (100°C, 30 min) accelerates alkylation steps.
Purification and Characterization
Purification Techniques
Chemical Reactions Analysis
Types of Reactions
N-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYL}-2-ETHYL-2H-1,2,3,4-TETRAZOL-5-AMINE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Phenyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that derivatives of tetrazole compounds exhibit notable antimicrobial properties. In particular, studies have shown that compounds similar to N-{[5-(4-bromophenyl)furan-2-yl]methyl}-2-ethyl-2H-tetrazol-5-amine possess significant activity against various bacterial strains.
Case Studies:
- In Vitro Studies : A study evaluated the antimicrobial efficacy of several tetrazole derivatives against clinical strains of bacteria, including Staphylococcus epidermidis. Compounds showed minimal inhibitory concentrations (MICs) ranging from 0.25 to 4 µg/mL, indicating strong antibacterial activity compared to standard antibiotics like ciprofloxacin .
- Mechanism of Action : The mechanism by which these compounds exert their antimicrobial effects is believed to involve interference with bacterial cell wall synthesis and disruption of membrane integrity .
Anticancer Potential
The anticancer properties of this compound have been explored through various studies focusing on its cytotoxic effects on human cancer cell lines.
Case Studies:
- Cytotoxicity Testing : In a comparative study, the compound was tested against several human cancer cell lines using the MTT assay. Results indicated that it exhibited selective cytotoxicity towards cancer cells while showing minimal toxicity to normal human keratinocytes (HaCaT cells) .
- Synergistic Effects : Research has also suggested potential synergistic effects when combined with other chemotherapeutic agents, enhancing its efficacy against resistant cancer cell lines .
Pharmacological Applications
The pharmacological profile of this compound suggests potential applications in treating various conditions beyond infections and cancer.
Potential Uses:
- Anti-inflammatory Properties : Preliminary studies indicate that tetrazole derivatives may exert anti-inflammatory effects, which could be beneficial in treating chronic inflammatory diseases .
- Neurological Disorders : The compound's ability to cross the blood-brain barrier opens avenues for research into its effects on neurological conditions such as epilepsy and neurodegenerative diseases .
Summary Table of Applications
Mechanism of Action
The mechanism of action of N-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYL}-2-ETHYL-2H-1,2,3,4-TETRAZOL-5-AMINE involves its interaction with specific molecular targets:
Molecular Targets: It may target enzymes or receptors involved in cellular processes.
Pathways Involved: The compound can modulate signaling pathways, leading to changes in cell behavior such as apoptosis or proliferation.
Comparison with Similar Compounds
Physicochemical and Pharmacokinetic Comparison
Table 1: Comparative Analysis of Key Properties
*Calculated based on structural formula.
Q & A
Basic Research Question
- NMR Spectroscopy : H and C NMR confirm substituent positions on the furan and tetrazole rings. The ethyl group’s splitting pattern (quartet at ~4.5 ppm) distinguishes 2H-tetrazole regioisomers .
- X-ray Crystallography : Resolves spatial arrangement, bond angles, and intermolecular interactions (e.g., π-π stacking between bromophenyl groups) .
Advanced Research Question : Time-resolved FT-IR monitors intermediate formation during synthesis. Single-crystal XRD paired with DFT calculations validates electronic structure and hydrogen-bonding networks .
What biological activity profiles have been reported for structurally related tetrazole derivatives?
Basic Research Question
Tetrazole analogs exhibit:
- Antimicrobial Activity : Halogenated derivatives (e.g., bromophenyl groups) disrupt bacterial cell membranes via lipophilic interactions .
- Anticancer Potential : Thiazole-tetrazole hybrids inhibit topoisomerase II, with IC values <10 µM in breast cancer cell lines .
Advanced Research Question : Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., bromine) enhance bioactivity by increasing membrane permeability. However, cytotoxicity varies with substitution patterns on the furan ring .
How does the compound interact with biological targets at the molecular level?
Advanced Research Question
Mechanistic studies suggest:
- Enzyme Inhibition : The tetrazole ring chelates metal ions in enzyme active sites (e.g., angiotensin-converting enzyme), while the bromophenyl group stabilizes hydrophobic pockets .
- Receptor Binding : Molecular docking simulations indicate affinity for G-protein-coupled receptors (GPCRs), with binding energies <−8.0 kcal/mol .
Methodological Insight : Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) quantify binding kinetics and thermodynamic parameters .
What analytical challenges arise in quantifying this compound in complex matrices, and how are they addressed?
Advanced Research Question
- HPLC Challenges : Co-elution of byproducts (e.g., dehalogenated derivatives) requires gradient elution with C18 columns and UV detection at 254 nm .
- LC-MS Solutions : High-resolution MS (Q-TOF) with electrospray ionization (ESI+) distinguishes isotopic patterns (e.g., Br vs. Br) and confirms molecular ions ([M+H] at m/z 380.1) .
How should researchers address contradictions in reported biological activity data?
Advanced Research Question
Discrepancies in IC values (e.g., varying by >50% across studies) may stem from:
- Assay Variability : Differences in cell lines (e.g., MCF-7 vs. HeLa) or incubation times .
- Solubility Issues : Use of DMSO >1% can alter membrane integrity; alternative solvents (e.g., PEG-400) improve bioavailability .
Resolution : Meta-analysis of dose-response curves and standardized protocols (e.g., CLSI guidelines) enhance reproducibility .
What computational tools predict the compound’s pharmacokinetic and toxicity profiles?
Advanced Research Question
- ADMET Prediction : SwissADME estimates moderate intestinal absorption (LogP ~3.2) but potential CYP3A4 inhibition .
- Toxicity Screening : ProTox-II flags hepatotoxicity (Probability: 65%) due to furan ring metabolism into reactive intermediates .
Validation : MD simulations (NAMD/GROMACS) assess metabolite stability and off-target interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
